N-(3-methylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide
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Overview
Description
N-(3-methylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide: is a complex organic compound with a unique structure that combines an isothiochromene core with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3-methylphenylamine with isothiochromene-1,1-dioxide under specific conditions to form the desired carboxamide. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(3-methylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the carboxamide group.
Scientific Research Applications
N-(3-methylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
N-(3-methylphenyl)acetamide: Shares the 3-methylphenyl group but lacks the isothiochromene core.
N-(3-methylphenyl)-1-oxo-1H-chromene-3-carboxamide: Similar structure but with a chromene core instead of isothiochromene.
Uniqueness: N-(3-methylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide is unique due to its isothiochromene core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H13NO2S |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
N-(3-methylphenyl)-1-oxoisothiochromene-3-carboxamide |
InChI |
InChI=1S/C17H13NO2S/c1-11-5-4-7-13(9-11)18-16(19)15-10-12-6-2-3-8-14(12)17(20)21-15/h2-10H,1H3,(H,18,19) |
InChI Key |
VQPQFBCLGQMZPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3C(=O)S2 |
Origin of Product |
United States |
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